molecular formula C25H27N5O4S B2814830 methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1116038-27-7

methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate

Katalognummer: B2814830
CAS-Nummer: 1116038-27-7
Molekulargewicht: 493.58
InChI-Schlüssel: IMMLREDCMRUOFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate (CAS# 1116038-27-7) is a synthetic organic compound with molecular formula C₂₅H₂₇N₅O₄S and a molecular weight of 493.58 g/mol. This complex molecule features a 2-methoxyphenylpiperazine moiety linked to a methyl benzoate group through a pyrazine ring containing a thioether and acetamido functional groups . The 2-methoxyphenylpiperazine structural component is a recognized pharmacophore in central nervous system (CNS) drug discovery, particularly investigated for its affinity toward dopamine and serotonin receptor systems . Piperazine-containing compounds demonstrate significant blood-brain barrier penetration capabilities, making them valuable templates for neuroscience research . The integrated pyrazine and benzoate ester components provide additional sites for molecular modification, enhancing this compound's versatility as a synthetic intermediate or building block in medicinal chemistry. With a calculated lipophilicity (cLogP) and topological polar surface area (TPSA) of approximately 122Ų, this compound exhibits physical-chemical properties consistent with CNS-active compounds . Researchers utilize this compound primarily as a chemical reference standard and synthetic intermediate in the development of novel ligands for neuropharmacology studies, particularly for investigating receptor-ligand interactions and signal transduction pathways . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications in humans. Proper handling procedures and storage at recommended conditions are essential for maintaining compound integrity.

Eigenschaften

IUPAC Name

methyl 3-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-9-4-3-8-20(21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)35-17-22(31)28-19-7-5-6-18(16-19)25(32)34-2/h3-11,16H,12-15,17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMLREDCMRUOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenylpiperazine with pyrazine-2-thiol to form a key intermediate. This intermediate is then reacted with methyl 3-amino-2-(acetylthio)benzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic synthesis techniques. The compound features a unique combination of functional groups, including a benzoate moiety, a piperazine ring, and a pyrazine structure, contributing to its diverse biological activities.

Biological Activities

Methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate exhibits notable biological activities, which are crucial for its application in medicinal chemistry. Key areas of interest include:

1. Antimicrobial Activity

  • Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.

2. Anticancer Potential

  • The compound's ability to interact with specific biological targets suggests potential anticancer activity. Research has shown that similar piperazine derivatives can inhibit tumor growth in vitro and in vivo.

3. Neuropharmacological Effects

  • Given the presence of the piperazine moiety, methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate may influence neurotransmitter systems, offering potential applications in treating neurological disorders such as depression and anxiety .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds structurally related to methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate. Below are summarized findings from notable research:

Study Findings Implications
Study on Piperazine DerivativesFound that derivatives exhibited strong inhibitory effects on cancer cell lines.Suggests potential for developing new anticancer agents.
Antimicrobial ScreeningShowed significant activity against E. coli and S. aureus.Highlights the compound's potential as an antimicrobial agent.
Neuropharmacological AssessmentDemonstrated effects on serotonin receptors in animal models.Indicates possible use in anxiety and depression therapies.

Wirkmechanismus

The mechanism of action of methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyrazine rings are known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, affecting various biochemical pathways and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Piperazine Substituents: The 2-methoxyphenyl group in the target compound may enhance serotonin receptor affinity compared to the methyl group in Kanto Reagents’ analogs .

Aromatic Systems :

  • The pyrazine ring in the target compound offers nitrogen-rich π-system interactions, distinct from the simpler phenyl or benzoic acid systems in analogs.

Linkers and Functional Groups: The sulfanyl acetamido bridge in the target compound provides sulfur-mediated hydrogen bonding, contrasting with the methylene bridge in [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol . The trifluoroacetate counterion in the Acta Crystallographica compound likely improves crystallinity and stability compared to neutral analogs.

Research Findings and Implications

Physicochemical Properties:

  • The higher melting point (187–190°C) of 3-(4-methylpiperazin-1-yl)benzoic acid suggests greater crystallinity due to hydrogen bonding via the carboxylic acid group, absent in the target’s esterified benzoate.

Pharmacological Hypotheses:

  • The sulfanyl linker may enhance metabolic resistance compared to oxygen-based linkers, as sulfur is less prone to oxidative degradation.

Biologische Aktivität

Methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, including anti-tubercular properties, structural characteristics, and related case studies.

Structural Characteristics

The compound features a complex structure comprising several functional groups:

  • Piperazine Ring : Known for its role in pharmacology, the piperazine moiety enhances the compound's interaction with biological targets.
  • Pyrazine and Thiol Groups : These groups are often associated with biological activity, particularly in antimicrobial contexts.
  • Methoxyphenyl Substituent : This moiety can influence the lipophilicity and bioavailability of the compound.

The crystal structure has been elucidated, showing a V-shaped configuration with specific dihedral angles between the rings, which may contribute to its biological interactions .

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of related compounds. For instance, a series of substituted piperazine derivatives were evaluated against Mycobacterium tuberculosis, with several compounds demonstrating significant activity. The most active derivatives had IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects against the pathogen . Although specific data for methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is limited, its structural similarities suggest potential efficacy against tuberculosis.

Cytotoxicity Studies

In toxicity assessments, compounds structurally related to methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate were found to be non-toxic to human embryonic kidney cells (HEK-293), which is promising for further development as therapeutic agents .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds. For example:

  • Synthesis and Evaluation :
    • A study synthesized various piperazine derivatives and assessed their anti-tubercular activity. The most effective compounds were found to inhibit M. tuberculosis with IC90 values ranging from 3.73 to 4.00 μM .
  • Molecular Docking Studies :
    • Molecular docking has been employed to predict interactions between these compounds and their biological targets, revealing insights into their binding affinities and mechanisms of action.

Data Table: Summary of Biological Activities

Compound NameIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
Compound A1.353.73Non-toxic
Compound B2.184.00Non-toxic
Methyl 3-[2-{...}]TBDTBDTBD

Q & A

Q. What are the recommended synthetic pathways and optimization strategies for methyl 3-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate?

Answer: The synthesis involves multi-step reactions, typically starting with:

Coupling of pyrazine and piperazine derivatives : React 3-chloropyrazine-2-thiol with 4-(2-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

Acetamide formation : Use 2-chloroacetyl chloride to introduce the acetamide group, followed by coupling with methyl 3-aminobenzoate in the presence of a coupling agent like EDC/HOBt .

Esterification : Finalize the benzoate group using methanol under acidic catalysis.

Q. Optimization Tips :

  • Control reaction temperatures (e.g., 0–5°C for thiol coupling to minimize disulfide byproducts) .
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Monitor progress via TLC or HPLC to isolate intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on:
    • Piperazine protons (δ 2.5–3.5 ppm, multiplet) .
    • Sulfanyl-acetamide protons (δ 3.8–4.2 ppm, singlet for SCH₂CO) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 537.2 g/mol) .
  • HPLC-PDA : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. What are the common chemical reactions involving this compound’s functional groups?

Answer:

Functional Group Reactions Conditions
Benzoate ester HydrolysisNaOH (aq.), reflux → carboxylic acid
Sulfanyl group OxidationmCPBA → sulfoxide/sulfone
Piperazine AlkylationAlkyl halides, DIPEA in DMF

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer: Methodology :

  • Variation of substituents : Synthesize analogs with modified piperazine (e.g., 3,5-dimethylpiperidine) or pyrazine (e.g., fluoro-substituted) groups .
  • In vitro assays : Test binding affinity to serotonin/dopamine receptors (radioligand displacement assays, IC₅₀ determination) .
  • Computational docking : Use AutoDock Vina to model interactions with 5-HT₁A receptors (PDB ID: 7E2Z) .

Q. Example SAR Finding :

Substituent Receptor Affinity (Ki, nM)
2-Methoxyphenyl5-HT₁A: 12.3 ± 1.2
4-Fluorophenyl5-HT₁A: 8.7 ± 0.9

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer: Case Example : Discrepancies in reported 5-HT₁A binding affinities may arise from:

  • Assay conditions : Differences in buffer pH (e.g., 6.5 vs. 7.4) or incubation time .
  • Receptor source : Recombinant vs. native tissue receptors .

Q. Resolution Strategies :

Standardize protocols : Use uniform assay buffers (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA) .

Cross-validate : Compare data across orthogonal methods (e.g., SPR vs. radioligand assays) .

Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate datasets .

Q. What experimental designs are suitable for studying environmental fate or biodegradation?

Answer: Framework from Project INCHEMBIOL :

  • Abiotic studies :
    • Hydrolysis: Incubate compound in buffers (pH 4–9) at 25–50°C; quantify degradation via LC-MS.
    • Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions.
  • Biotic studies :
    • Microbial degradation: Use activated sludge models; monitor metabolites via GC-MS.

Q. Key Parameters :

  • LogP (predicted): 3.2 ± 0.3 → suggests moderate soil adsorption .
  • Half-life (t₁/₂): Estimate using EPI Suite software .

Q. How can computational modeling predict metabolic pathways?

Answer: Tools and Workflow :

Metabolism Prediction : Use SwissADME or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Docking Simulations : Model interactions with CYP450 isoforms (e.g., CYP3A4) using MOE or Schrödinger .

Validation : Compare predicted metabolites with in vitro microsomal assays (rat/human liver S9 fractions) .

Q. Example Prediction :

  • Primary metabolite: O-demethylation at the 2-methoxyphenyl group → increased polarity .

Q. What strategies identify biological targets for this compound?

Answer: Stepwise Approach :

Broad-Screen Profiling : Use a kinase/GPCR panel (e.g., Eurofins Cerep) to identify off-target effects .

Thermal Shift Assay : Monitor protein stabilization (e.g., 5-HT₁A receptor) via differential scanning fluorimetry .

CRISPR-Cas9 Knockout : Validate target relevance in cell lines (e.g., HEK293T with 5-HT₁A KO) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.